1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid
Overview
Description
“1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12FNO3. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid” is characterized by a four-membered azetidine ring, which is more stable than that of related aziridines due to its considerable ring strain . The compound has a molecular weight of 237.23 g/mol.Scientific Research Applications
Synthesis and Antioxidant Activity
Research on derivatives of azetidines, including those structurally related to 1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid, has revealed their significance in the synthesis of therapeutics. One study focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, exploring their in-vitro antioxidant potentials. These compounds demonstrated moderate to significant antioxidant effects, underscoring the medicinal and chemical importance of azetidines in synthesizing complex and potent chemicals and medicinal agents (Nagavolu et al., 2017).
Peptide Scaffolds and Pancreatic Cancer Cell Growth Inhibition
Azetidine-containing peptides, such as those derived from 3-fluoroazetidinecarboxylic acids, have been studied for their potential in biomedical applications. The synthesis of these compounds has led to the development of new peptide building blocks, including iminosugars that inhibit the growth of pancreatic cancer cells, highlighting the therapeutic potential of azetidine derivatives in cancer treatment (Liu et al., 2015).
Solvatochromic Probes and Organic Liquid Discrimination
Azetidine derivatives have been utilized in the development of solvatochromic probes with exceptional capabilities to distinguish structurally relevant organic liquids, such as various types of benzene and gasoline grades. These probes, based on azetidine as an electron-donating unit, demonstrate the versatility of azetidine-containing compounds in analytical chemistry, particularly in the detection and differentiation of organic compounds (Liu et al., 2016).
Protein Engineering and Peptide Synthesis
Azetidine-based amino acids have been synthesized for their applications in protein engineering and peptide synthesis. These non-natural amino acids offer interesting features for the modification of proteins and the creation of small peptide chains, showcasing the role of azetidine derivatives in enhancing the diversity and functionality of biomolecules (Reiners et al., 2020).
properties
IUPAC Name |
1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGFTYHOVZBLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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